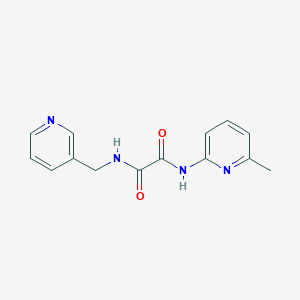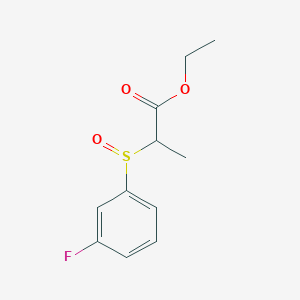![molecular formula C12H14O2 B2474049 2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid CAS No. 2138272-78-1](/img/structure/B2474049.png)
2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid is an organic compound with a unique cyclopropyl structure. This compound is characterized by the presence of a benzyl group attached to a cyclopropyl ring, which is further connected to an acetic acid moiety. The compound’s stereochemistry is defined by the (1S,2S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method involves the reaction of benzyl bromide with a cyclopropyl carboxylic acid derivative under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production typically requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like THF or DMF.
Major Products Formed
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s cyclopropyl ring and benzyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-[(1S,2S)-2-Phenylcyclopropyl]acetic acid: Similar structure but with a phenyl group instead of a benzyl group.
2-[(1S,2S)-2-Cyclopropyl]acetic acid: Lacks the benzyl group, resulting in different chemical and biological properties.
2-[(1S,2S)-2-Benzylcyclopropyl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness
2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid is unique due to its specific (1S,2S) stereochemistry and the presence of both a benzyl group and a cyclopropyl ring. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
2138272-78-1 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(2-benzylcyclopropyl)acetic acid |
InChI |
InChI=1S/C12H14O2/c13-12(14)8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) |
InChI Key |
KTDHPPIRNPDLLC-UHFFFAOYSA-N |
SMILES |
C1C(C1CC(=O)O)CC2=CC=CC=C2 |
Canonical SMILES |
C1C(C1CC(=O)O)CC2=CC=CC=C2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-fluoro-N'-[(4-pentylcyclohexyl)carbonyl]benzenecarbohydrazide](/img/structure/B2473970.png)



![ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2473975.png)


![2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2473982.png)
![5-Azaspiro[3.4]octan-7-ylmethanol](/img/structure/B2473984.png)
![6-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2473985.png)
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2473986.png)

